The Quintessential Guide to the Crystal Structure of Calcium Bromide Hexahydrate
The Quintessential Guide to the Crystal Structure of Calcium Bromide Hexahydrate
This technical guide provides a comprehensive exploration of the crystal structure of calcium bromide hexahydrate (CaBr₂·6H₂O), tailored for researchers, scientists, and professionals in drug development. This document delves into the crystallographic specifics, experimental determination, and physicochemical properties of this compound, offering both foundational knowledge and practical insights.
Introduction: The Significance of Hydrated Crystal Structures
The arrangement of atoms and molecules in a crystalline solid dictates its physical and chemical properties. For hydrated salts such as calcium bromide hexahydrate, the precise geometry of the metal cation, the counter-ion, and the integrated water molecules is of paramount importance. This structural understanding is critical in pharmaceuticals for formulation stability, in materials science for the development of novel materials, and in chemistry for comprehending fundamental intermolecular interactions. Calcium bromide, in its various hydrated forms, finds applications as a dense brine in drilling fluids, a catalyst in organic synthesis, and has been investigated for its role in thermal energy storage. The hexahydrate is a common and stable form, making its structural elucidation a key aspect of its scientific and industrial relevance.
Crystallographic Framework of Calcium Bromide Hexahydrate
Calcium bromide hexahydrate crystallizes in the trigonal crystal system , a fact corroborated by multiple studies.[1][2] Its structure is isostructural with that of calcium chloride hexahydrate, meaning they share the same spatial arrangement of atoms, with the primary difference being the substitution of bromide for chloride ions.[3]
Space Group and Unit Cell Parameters
The definitive crystallographic study by Leclaire and Borel in 1977 established the space group for calcium bromide hexahydrate as P321 .[4][5] This space group belongs to the trigonal system and is characterized by a 3-fold rotation axis and 2-fold rotation axes perpendicular to it.
While the primary literature from Leclaire and Borel contains the precise atomic coordinates and bond lengths, this data is not widely available in common crystallographic databases. However, the isostructural relationship with CaCl₂·6H₂O provides a robust model for understanding the atomic arrangement. The unit cell parameters for CaBr₂·6H₂O would be slightly larger than those of its chloride counterpart due to the larger ionic radius of the bromide ion.
Table 1: Crystallographic Data for Calcium Bromide Hexahydrate
| Parameter | Value | Source |
| Crystal System | Trigonal | [1][2] |
| Space Group | P321 | [4][5] |
| Unit Cell Dimensions | Not readily available in public databases | [3] |
| Isostructural with | Calcium Chloride Hexahydrate | [3] |
The Molecular Architecture: A Closer Look
The crystal structure of calcium bromide hexahydrate is a fascinating arrangement of ions and water molecules. The fundamental building block consists of a central calcium ion (Ca²⁺) coordinated by water molecules. These aquated calcium ions are then arranged in a specific lattice, with bromide ions (Br⁻) occupying interstitial positions and participating in hydrogen bonding.
The coordination geometry around the calcium ion is crucial. In isostructural hexahydrates, the calcium ion is typically coordinated by the oxygen atoms of the water molecules, forming a coordination polyhedron. The bromide ions are not directly bonded to the calcium ion but are held in the lattice through electrostatic interactions and an extensive network of hydrogen bonds with the coordinated water molecules.
Caption: Coordination of the Ca²⁺ ion in the CaBr₂·6H₂O lattice.
Physicochemical Properties and Thermal Behavior
A thorough understanding of the physicochemical properties is essential for the practical application of calcium bromide hexahydrate.
Table 2: Physicochemical Properties of Calcium Bromide Hexahydrate
| Property | Value |
| Molar Mass | 307.98 g/mol [2] |
| Appearance | Colorless trigonal crystals[2] |
| Density | 2.3 g/cm³ at 20°C[2] |
| Melting Point | 38.2 °C[2] |
| Solubility in Water | 125 g/100 g at 0°C; 143 g/100 g at 20°C[2] |
| Solubility in other solvents | Soluble in acetone and ethanol[2] |
The thermal behavior of CaBr₂·6H₂O is characterized by a stepwise loss of water molecules upon heating.[1] This dehydration process can be monitored using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The hexahydrate sequentially dehydrates to lower hydrates before ultimately forming the anhydrous salt.[1] When heated to decomposition, it can emit toxic fumes of hydrogen bromide.[6]
Experimental Determination of the Crystal Structure
The definitive method for elucidating the crystal structure of a compound like calcium bromide hexahydrate is Single-Crystal X-ray Diffraction (SCXRD) .[3] This powerful analytical technique provides precise information about the unit cell dimensions, bond lengths, bond angles, and the overall arrangement of atoms in the crystal lattice.
Step-by-Step Methodology for SCXRD
The process of determining a crystal structure via SCXRD is a meticulous one, requiring careful execution of several key steps.
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Crystal Growth: The foundational step is the cultivation of high-quality single crystals. For CaBr₂·6H₂O, this is typically achieved by the slow evaporation of a saturated aqueous solution at a controlled temperature and humidity.[3] The ideal crystals for SCXRD are transparent, free of defects, and have dimensions in the range of 0.1-0.3 mm.[3][7]
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope.[8] A good crystal should be uniform and exhibit sharp extinction under polarized light.[9] The chosen crystal is then carefully mounted on a goniometer head, which allows for precise orientation within the X-ray beam.[3][8]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam, typically from a molybdenum source (Mo-Kα radiation), is directed at the crystal.[8] As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal, producing a unique diffraction pattern of spots that are recorded by a detector.[3]
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's symmetry, which leads to the assignment of the space group.[3] The intensities of the diffraction spots are also measured, which is crucial for determining the positions of the atoms.
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Structure Solution and Refinement: The processed data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell using computational methods. The initial structural model is then refined to achieve the best possible agreement with the experimental diffraction data.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Conclusion
The crystal structure of calcium bromide hexahydrate, a trigonal system with space group P321, is a testament to the intricate and ordered world of solid-state chemistry. While detailed atomic coordinates from primary literature are not widely disseminated in public databases, its isostructural relationship with calcium chloride hexahydrate provides a strong foundation for understanding its molecular architecture. The experimental determination through single-crystal X-ray diffraction remains the gold standard for such structural elucidations. For researchers and professionals, a firm grasp of this crystal structure is indispensable for predicting its behavior, optimizing its applications, and innovating in fields ranging from pharmaceuticals to materials science.
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ResearchGate. (PDF) Crystal structures of hydrates of simple inorganic salts. II. Water-rich calcium bromide and iodide hydrates: CaBr2·9H2O, CaI2·8H2O, CaI2·7H2O and CaI2·6.5H2O. Available at: [Link]
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